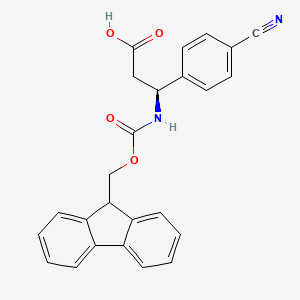
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is an organic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The molecular formula of this compound is C26H22N2O4, and its molecular weight is 426.46 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable precursor with a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Sodium cyanide, potassium cyanide; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid involves its role as a protected amino acid derivative The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactionsThe compound interacts with molecular targets such as enzymes and receptors, facilitating the study of biochemical pathways and molecular interactions .
相似化合物的比较
Similar Compounds
Fmoc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid: Similar structure but with an additional methylene group.
Fmoc-(S)-3-Amino-3-(4-nitro-phenyl)-propionic acid: Similar structure but with a nitro group instead of a cyano group.
Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
Fmoc-(S)-3-Amino-3-(4-cyano-phenyl)-propionic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and properties. The cyano group allows for versatile chemical modifications, making it a valuable building block in synthetic chemistry and peptide synthesis.
属性
IUPAC Name |
(3S)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,5,6-tetrachloro-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2743005.png)
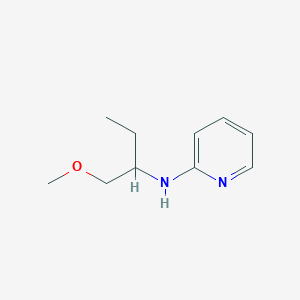
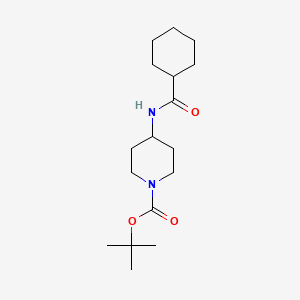
![5-[(2,6-dichlorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2743009.png)
![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)
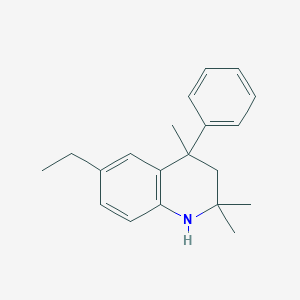
![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)
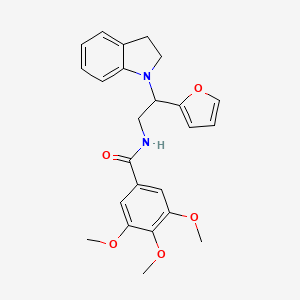
![3-(3-chlorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743021.png)
![5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)
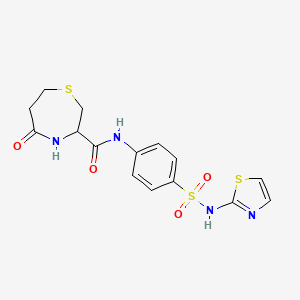
![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)
